molecular formula C11H14INS B12979347 N-(2-Iodophenyl)tetrahydro-2H-thiopyran-3-amine

N-(2-Iodophenyl)tetrahydro-2H-thiopyran-3-amine

Cat. No.: B12979347
M. Wt: 319.21 g/mol
InChI Key: BMAXRSGCBAMRGQ-UHFFFAOYSA-N
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Description

N-(2-Iodophenyl)tetrahydro-2H-thiopyran-3-amine is a chemical compound with the molecular formula C11H14INS and a molecular weight of 319.2 g/mol . This compound features a tetrahydrothiopyran ring, which is a six-membered ring containing sulfur, and an amine group attached to the third carbon. The presence of an iodine atom on the phenyl ring makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Iodophenyl)tetrahydro-2H-thiopyran-3-amine typically involves the following steps:

    Formation of the Tetrahydrothiopyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a nucleophilic substitution reaction, where an appropriate iodophenyl halide reacts with the tetrahydrothiopyran intermediate.

    Amine Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-Iodophenyl)tetrahydro-2H-thiopyran-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The iodine atom can be reduced to form a phenyl group.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K2CO3), and a suitable solvent, like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl-substituted tetrahydrothiopyran.

    Substitution: Various substituted tetrahydrothiopyran derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(2-Iodophenyl)tetrahydro-2H-thiopyran-3-amine has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Iodophenyl)tetrahydro-2H-thiopyran-3-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance its binding affinity to certain targets, while the tetrahydrothiopyran ring provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Bromophenyl)tetrahydro-2H-thiopyran-3-amine: Similar structure but with a bromine atom instead of iodine.

    N-(2-Chlorophenyl)tetrahydro-2H-thiopyran-3-amine: Similar structure but with a chlorine atom instead of iodine.

    N-(2-Fluorophenyl)tetrahydro-2H-thiopyran-3-amine: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

N-(2-Iodophenyl)tetrahydro-2H-thiopyran-3-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties. The larger atomic radius and higher polarizability of iodine compared to other halogens can enhance its interactions in various chemical and biological contexts.

Properties

Molecular Formula

C11H14INS

Molecular Weight

319.21 g/mol

IUPAC Name

N-(2-iodophenyl)thian-3-amine

InChI

InChI=1S/C11H14INS/c12-10-5-1-2-6-11(10)13-9-4-3-7-14-8-9/h1-2,5-6,9,13H,3-4,7-8H2

InChI Key

BMAXRSGCBAMRGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)NC2=CC=CC=C2I

Origin of Product

United States

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